![molecular formula C18H19N3OS B6476077 2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide CAS No. 2640976-70-9](/img/structure/B6476077.png)
2-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
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Overview
Description
2-Methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide (MMPT) is a novel synthetic compound with a wide range of applications in the scientific research field. It is a white, crystalline powder that is soluble in water and ethanol. MMPT is a member of the benzamide family, which also includes benzamides, imidazoles, and thiophenes. MMPT has a molecular weight of 394.4 g/mol and a melting point of 140-141°C. It is a highly versatile compound that can be used for a variety of applications, such as synthesizing other compounds, studying biochemical processes, and conducting lab experiments.
Scientific Research Applications
Anticancer Potential
BAY-876 has garnered attention due to its potential as an anticancer agent. It selectively inhibits glucose uptake by cancer cells through GLUT1 inhibition, which is crucial for their survival. This property makes it a promising candidate for cancer therapy .
Anti-Inflammatory Activity
Research suggests that BAY-876 possesses anti-inflammatory properties. By modulating specific pathways, it may help mitigate inflammation-related diseases and conditions .
Antiviral Effects
The compound has demonstrated antiviral activity, although further studies are needed to elucidate its mechanism. Researchers have explored its potential against viral infections .
Antibacterial and Antimycobacterial Properties
BAY-876 exhibits antibacterial and antimycobacterial effects. It could be valuable in combating bacterial infections, including tuberculosis .
Metabolic Disorders
Given its impact on glucose uptake, BAY-876 might play a role in managing metabolic disorders such as diabetes. However, more research is necessary to fully understand its effects .
Neurological Applications
While not extensively studied, BAY-876’s unique properties may have implications in neurology. Investigating its impact on neurological diseases and disorders could yield valuable insights .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, influencing a range of biological processes .
Mode of Action
It’s known that such compounds typically interact with their targets by binding to active sites, thereby modulating the target’s activity .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Similar compounds are typically well absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds have been reported to have various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
properties
IUPAC Name |
2-methyl-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-5-3-4-6-16(13)18(22)19-10-9-15-7-8-17(23-15)14-11-20-21(2)12-14/h3-8,11-12H,9-10H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIAKTQOECOFAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=CC=C(S2)C3=CN(N=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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